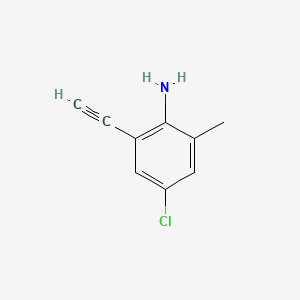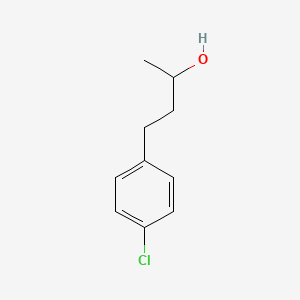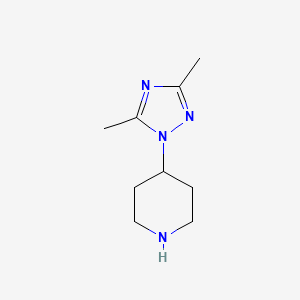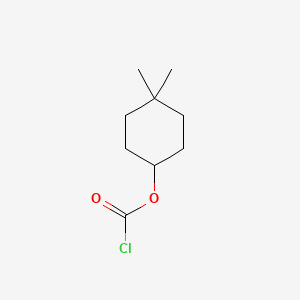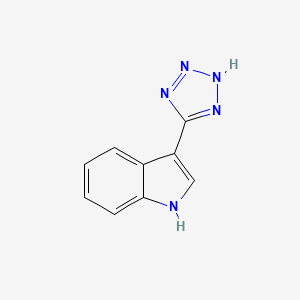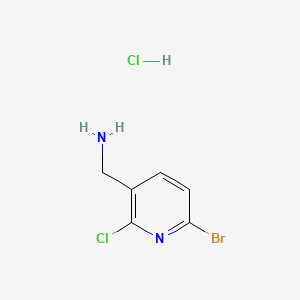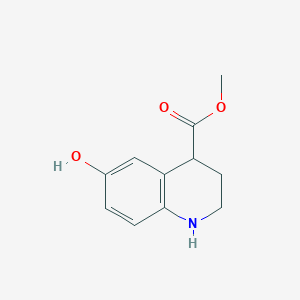
Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and fine chemicals. The structure of this compound includes a quinoline ring system that is partially saturated, with a hydroxyl group at the 6-position and a carboxylate ester group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The quinoline ring can be further reduced to form fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.
Reduction: Formation of fully saturated quinoline derivatives.
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of fine chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group at the 6-position can participate in hydrogen bonding and other interactions with biological molecules. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar structure but lacks the hydroxyl group at the 6-position.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Contains a methoxy group instead of a hydroxyl group.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure with additional methyl groups.
Uniqueness
Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the tetrahydroquinoline ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-4-5-12-10-3-2-7(13)6-9(8)10/h2-3,6,8,12-13H,4-5H2,1H3 |
Clave InChI |
VVDVMCCPOHAPKW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCNC2=C1C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
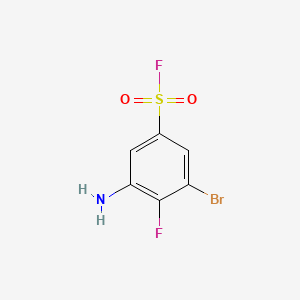
![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
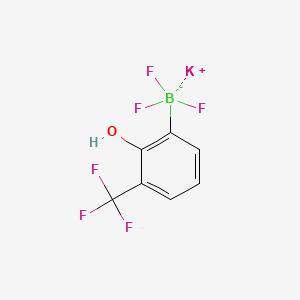
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
